1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H15FN2O4S and its molecular weight is 398.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Alkynylation : A study demonstrated successful asymmetric alkynylation of seven-membered cyclic imines, specifically dibenzo[b,f][1,4]oxazepines, combining chiral phosphoric acid and Ag(I) catalysts, allowing the synthesis of optically active derivatives of dibenzo[b,f][1,4]oxazepines with significant enantioselectivity (Ren, Wang, & Liu, 2014).
Catalytic Enantioselective Reactions : The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives using a diaryl prolinol L4 as the chiral ligand (Munck et al., 2017).
Solid Support Synthesis : A method for efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr methodology on AMEBA resin has been documented, highlighting the flexibility and high purity of the final products (Ouyang, Tamayo, & Kiselyov, 1999).
Biomass-Involved Strategy for Synthesis : A biomass-derived method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, has been established, showing a range of benzo-fused N-heterocycles efficiently synthesized in good to excellent yields (Zhang et al., 2015).
Asymmetric Transfer Hydrogenation : A study reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving high enantioselectivity and conversion using an (R,R)-Ru-Ts-DPEN complex (More & Bhanage, 2017).
Polyfluorinated Analogues Synthesis : Research on polyfluorinated dibenz[b,f][1,4]oxazepines, which exhibit various biological activities, presented an approach based on intramolecular dehydrofluorination, leading to the synthesis of polyfluorinated analogues with potential applications in psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).
Structural and Pharmaceutical Studies
Crystal Structure Analysis : A structural study of nimesulidetriazole derivatives, closely related to the target compound, revealed insights into the nature of intermolecular interactions and the effect of substitution on supramolecular assembly, valuable for understanding the properties of related compounds (Dey et al., 2015).
Organocatalytic Asymmetric Reactions : An organocatalyzed asymmetric Mannich reaction with dibenzo[b,f][1,4]oxazepines was developed, yielding cyclic amines containing chiral tetrasubstituted C‒F stereocenters, showcasing the importance of these structures in medicinal chemistry (Li, Lin, & Du, 2019).
Antimicrobial Activities : Research on the synthesis of highly functionalized derivatives of tetrahydrobenzothiophenes, closely related to dibenzo[b,f][1,4]oxazepines, indicated significant antimicrobial activities against bacterial and fungal strains, highlighting the pharmaceutical potential of these compounds (Babu, Pitchumani, & Ramesh, 2013).
Mechanism of Action
Target of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses .
Mode of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . The compound likely interacts with its targets to exert its therapeutic effects.
Biochemical Pathways
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.
Pharmacokinetics
Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative . This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.
Result of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.
Action Environment
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKPPSIUFMPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.